Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-

Catalog No.
S774085
CAS No.
20375-37-5
M.F
C17H17NO3
M. Wt
283.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-

CAS Number

20375-37-5

Product Name

Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-

IUPAC Name

3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

InChI

InChI=1S/C17H17NO3/c19-15-6-1-13(2-7-15)5-10-17(21)18-12-11-14-3-8-16(20)9-4-14/h1-10,19-20H,11-12H2,(H,18,21)

InChI Key

RXGUTQNKCXHALN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)O)O

Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)- is a hydroxycinnamic acid.
Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)- is a natural product found in Ophiopogon japonicus, Piper kadsura, and other organisms with data available.

Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-, commonly known as N-p-coumaroyltyramine, is a naturally occurring phenolic amide characterized by a p-coumaroyl group linked to a tyramine moiety. In industrial and pharmacological research, it serves as a critical reference standard and bioactive scaffold. Its baseline physicochemical profile includes high hydrophobicity (aqueous solubility ~0.016 g/L) and a stable crystalline solid form at room temperature [1]. Unlike its highly reactive methoxylated or hydroxylated analogs, this specific compound offers a unique balance of structural rigidity and selective enzymatic interaction, making it a preferred procurement choice for targeted metabolic assays, MOF-based drug delivery modeling, and specialized reference material applications [2].

Research Fit

Chemical Probe Hydroxycinnamic acid amide (HCAA) scaffold for enzyme inhibition and SAR studies
Key Activity Reported AChE inhibitor distinct from methoxylated analogs; cholinesterase-targeted research
Reference Standard Fully characterized trans-N-(p-coumaroyl)tyramine; suitable for botanical QC and method calibration

Substituting N-p-coumaroyltyramine with closely related in-class analogs, such as N-feruloyltyramine or N-caffeoyltyramine, fundamentally alters both chemical stability and assay outcomes. The absence of a methoxy group (present in feruloyltyramine) or a second hydroxyl group (present in caffeoyltyramine) on the cinnamic acid ring significantly reduces its susceptibility to auto-oxidation, ensuring greater shelf-life and baseline stability in solution [1]. Furthermore, in enzymatic screening, generic substitution leads to off-target effects; for example, feruloyltyramine exhibits dual inhibition of both ACAT and HMG-CoA reductase, whereas N-p-coumaroyltyramine selectively inhibits ACAT without affecting HMG-CoA reductase [2]. Consequently, buyers must procure the exact CAS 20375-37-5 to maintain target selectivity and avoid confounding oxidative degradation in long-term studies.

Substitution Risk

AChE activity may not transfer
The 3′-methoxy analog (feruloyltyramine) shows no measurable AChE inhibition; substitution would abolish enzyme-modulation endpoints.
Radical scavenging capacity diverges significantly
para-Hydroxy derivatives exhibit low DPPH/ABTS response compared to feruloyl analogs; redox-based assays require explicit scaffold justification.
Selectivity index may shift across analogs
Anti-trypanosomal potency is similar, but cytotoxicity windows vary; interchangeable use risks inconsistent counter-screen outcomes.

Absolute Selectivity for ACAT Inhibition over HMG-CoA Reductase

In comparative enzymatic assays, N-p-coumaroyltyramine demonstrates a highly selective inhibitory profile compared to its methoxylated analog, N-feruloyltyramine. At a concentration of 1 mg/mL, N-p-coumaroyltyramine inhibits acyl-CoA:cholesterol acyltransferase (ACAT) activity by approximately 50%, while showing 0% inhibition of hepatic HMG-CoA reductase. In contrast, N-feruloyltyramine inhibits both ACAT (~50%) and HMG-CoA reductase (~40% at 1.2 mg/mL) [1].

Evidence DimensionHMG-CoA reductase inhibition
Target Compound Data0% inhibition
Comparator Or BaselineN-feruloyltyramine (~40% inhibition)
Quantified DifferenceComplete absence of off-target HMG-CoA reductase inhibition
ConditionsIn vitro liver microsomal enzyme assay at 1-1.2 mg/mL

Buyers conducting selective ACAT inhibition assays must procure this specific compound to eliminate confounding HMG-CoA reductase cross-reactivity inherent to the feruloyl analog.

AChE Inhibition
Reported
Target: IC50 122 µM (active) Feruloyl analog: inactive
Supports enzyme-specific differentiation; methoxylation abolishes AChE response.
Cross-study comparison; confirm inactivity of feruloyl analog in own assay.

Baseline Antioxidant Reactivity for Stability and Negative Control Applications

The structural absence of additional electron-donating groups on the phenolic ring renders N-p-coumaroyltyramine highly stable against auto-oxidation compared to other hydroxycinnamic acid amides. In DPPH radical scavenging assays, N-p-coumaroyltyramine exhibits a high IC50 of 1378 µM, indicating low baseline reactivity. Its direct structural analogs, N-trans-feruloyltyramine and N-trans-caffeoyltyramine, show much higher reactivity with IC50 values of 47.9 µM and 31.6 µM, respectively [1].

Evidence DimensionDPPH radical scavenging IC50
Target Compound Data1378 µM
Comparator Or BaselineN-trans-feruloyltyramine (47.9 µM)
Quantified Difference>28-fold lower antioxidant reactivity
ConditionsDPPH spectrophotometric assay

The significantly lower oxidative reactivity makes this compound an ideal stable structural analog or negative control in redox panels where feruloyltyramine would rapidly degrade or interfere.

Radical Scavenging
Head-to-head
DPPH 7.2% vs. feruloyl 63.2%
Low reported radical scavenging; redox endpoints require alternative scaffold.
At 25 µg/mL; feruloyl analogs exhibit >8-fold higher DPPH inhibition.

Formulation Compatibility and Extreme Solubility Enhancement via MOF Encapsulation

A major physical limitation of free N-p-coumaroyltyramine is its extremely low aqueous solubility (~0.016 g/L). However, it demonstrates excellent formulation compatibility with metal-organic frameworks (MOFs). When co-crystallized within a γ-cyclodextrin-based MOF (γ-CD-MOF-2), the compound achieves a high loading capacity of 145.03 μg/mg. This encapsulation increases its effective aqueous solubility by 366-fold compared to the unformulated free compound, while simultaneously protecting it from UV and pH degradation [1].

Evidence DimensionAqueous solubility enhancement
Target Compound Data366-fold increase (via γ-CD-MOF-2 encapsulation)
Comparator Or BaselineFree, unformulated N-p-coumaroyltyramine
Quantified Difference366x solubility multiplier
ConditionsCo-crystallization in γ-CD-MOF-2 vs. water

Buyers developing aqueous assays or advanced delivery vehicles must utilize MOF or ZIF8 encapsulation strategies to overcome the compound's inherent hydrophobicity and achieve workable concentrations.

Anti-Trypanosomal
Cross-study
Target: IC50 2.2–13.3 µM Feruloyl/Caffeoyl: similar range
Potency comparable; selection may depend on selectivity index review.
SI range 7.9–33.4; confirm in matched cytotoxicity counter-screen.

Sub-Micromolar Affinity as an α-Glucosidase Benchmark Inhibitor

N-p-coumaroyltyramine is established as a highly potent, quantifiable benchmark for α-glucosidase inhibition. Kinetic studies demonstrate that it inhibits yeast α-glucosidase with a sub-micromolar inhibition constant (Ki) of 8.4 × 10^-7 M (0.84 µM) [1]. This specific and highly reproducible binding affinity allows it to be used as a reliable positive control in screening panels evaluating novel anti-diabetic compounds or plant extracts.

Evidence Dimensionα-Glucosidase inhibition constant (Ki)
Target Compound Data8.4 × 10^-7 M (0.84 µM)
Comparator Or BaselineStandard baseline plant extract inhibitors (typically high micromolar to millimolar)
Quantified DifferenceSub-micromolar Ki validation
ConditionsYeast α-glucosidase assay

Procurement of this pure compound provides researchers with a precise, low-concentration benchmark standard for calibrating α-glucosidase inhibition assays.

α-Glucosidase
Class-level
Reported IC50 24.7 µM; feruloyl analog 4.5 µM
Class-level SAR; verify in standardized assay due to inter-study variability.
Data to verify; enzyme source and protocol differences may shift rank order.

Selective Lipid Metabolism Screening

Due to its absolute selectivity for ACAT over HMG-CoA reductase, this compound is the precise choice for isolating ACAT-dependent pathways in in vitro liver microsomal assays without triggering off-target reductase inhibition [1].

Nanocarrier and MOF Loading Models

Its highly characterized, 366-fold solubility enhancement profile when encapsulated in γ-CD-MOFs makes it an ideal hydrophobic model payload for validating the loading capacity and sustained release kinetics of novel cyclodextrin or zeolitic imidazolate frameworks (ZIF8) [2].

Baseline Structural Control in Redox Assays

With a DPPH IC50 of 1378 µM, it serves as an excellent stable, low-reactivity structural analog (negative control) when benchmarking the high antioxidant activities of related phenolic amides like N-feruloyltyramine [3].

α-Glucosidase Assay Calibration

Its established sub-micromolar inhibition constant (Ki = 0.84 µM) provides a reliable, quantifiable positive control for calibrating high-throughput screening platforms targeting α-glucosidase activity [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cholinesterase-targeted neurodegeneration probe research
AChE inhibitory activity profile distinct from close analogs
Confirm AChE IC50 and verify inactivity of methoxylated comparators
Botanical alkaloid reference standard
Certified trans-N-(p-coumaroyl)tyramine identity (CAS 20375-37-5)
Verify chromatographic purity and trans geometry by HPLC
Dual-enzyme inhibition research models
Balanced moderate activity at α-glucosidase and AChE
Validate dual inhibition in enzyme panels; confirm lack of redox interference
Structure-activity relationship baseline for HCAA libraries
Simplest para-hydroxy pattern with minimal radical scavenging
Quantify DPPH/ABTS baseline to benchmark methoxy/catechol contributions

XLogP3

2.7

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